Taurolithocholic Acid Sulfate Disodium Salt
Taurolithocholic Acid Sulfate Disodium Salt
Taurolithocholic acid 3-sulfate disodium salt is a natural detergent bile salt with potential use as a topical microbicidal agent.
Taurolithocholic acid 3-sulfate is a sulfated bile acid that is used to induce pancreatic acinar cell injury in models of pancreatitis and to study bile acid transport.
Taurolithocholic acid 3-sulfate is a sulfated bile acid that is used to induce pancreatic acinar cell injury in models of pancreatitis and to study bile acid transport.
Brand Name:
Vulcanchem
CAS No.:
64936-83-0
VCID:
VC0144219
InChI:
InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1
SMILES:
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+]
Molecular Formula:
C26H43NNa2O8S2
Molecular Weight:
607.7
Taurolithocholic Acid Sulfate Disodium Salt
CAS No.: 64936-83-0
Cat. No.: VC0144219
Molecular Formula: C26H43NNa2O8S2
Molecular Weight: 607.7
* For research use only. Not for human or veterinary use.
Specification
| Description | Taurolithocholic acid 3-sulfate disodium salt is a natural detergent bile salt with potential use as a topical microbicidal agent. Taurolithocholic acid 3-sulfate is a sulfated bile acid that is used to induce pancreatic acinar cell injury in models of pancreatitis and to study bile acid transport. |
|---|---|
| CAS No. | 64936-83-0 |
| Molecular Formula | C26H43NNa2O8S2 |
| Molecular Weight | 607.7 |
| IUPAC Name | disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
| Standard InChI | InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1 |
| Standard InChI Key | YHTVOGLKSGJIDL-RLHFEMFKSA-L |
| SMILES | CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator